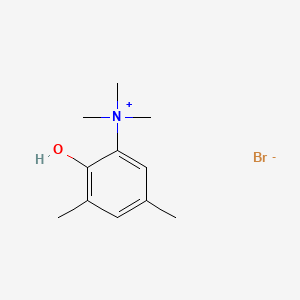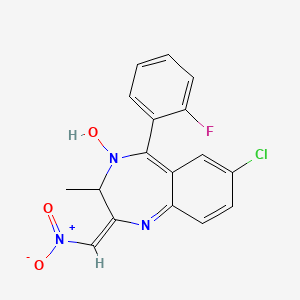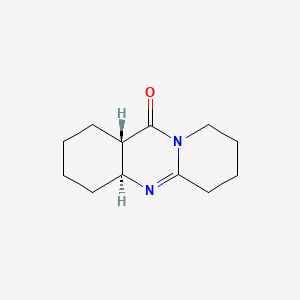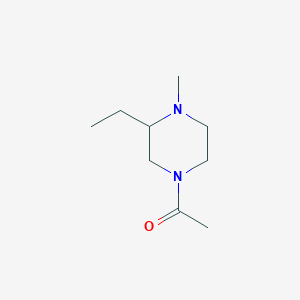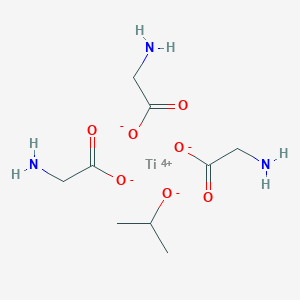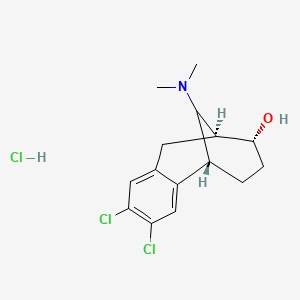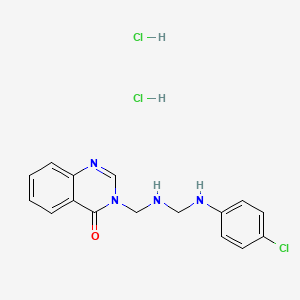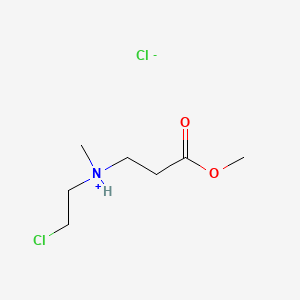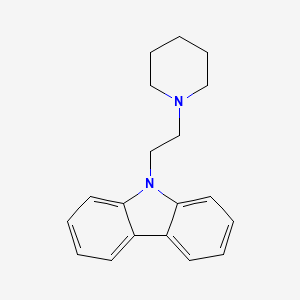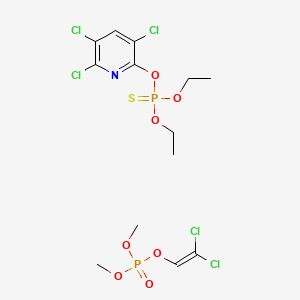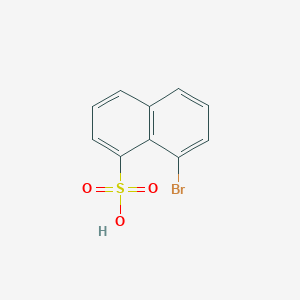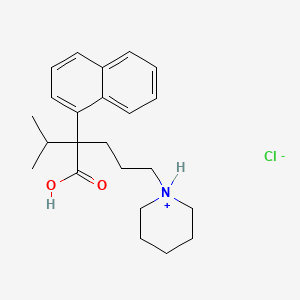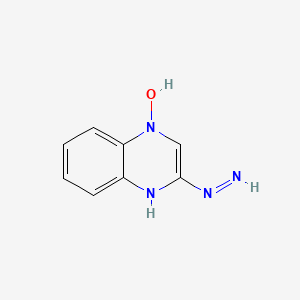
3-Diazenylquinoxalin-1(4H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazenylquinoxalin-1(4H)-ol is a chemical compound belonging to the quinoxaline family, which consists of heterocyclic aromatic organic compounds Quinoxalines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazenylquinoxalin-1(4H)-ol typically involves the diazotization of quinoxalin-1(4H)-ol followed by the introduction of the diazenyl group. The reaction conditions usually require the use of nitrous acid (HNO2) and a suitable acid catalyst under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Diazenylquinoxalin-1(4H)-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoxalinedione derivatives.
Reduction: Reduction reactions can produce dihydroquinoxalines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Diazenylquinoxalin-1(4H)-ol has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoxaline derivatives, including this compound, have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Diazenylquinoxalin-1(4H)-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline
Quinoxalinedione
Dihydroquinoxaline
3,4-Dihydroquinoxalin-2-one
Eigenschaften
CAS-Nummer |
67452-62-4 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
(4-hydroxy-1H-quinoxalin-2-yl)diazene |
InChI |
InChI=1S/C8H8N4O/c9-11-8-5-12(13)7-4-2-1-3-6(7)10-8/h1-5,9-10,13H |
InChI-Schlüssel |
GRFQPUVMYPBPTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=CN2O)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


